molecular formula C10H14N2 B061548 4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine CAS No. 179555-21-6

4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine

Cat. No.: B061548
CAS No.: 179555-21-6
M. Wt: 162.23 g/mol
InChI Key: RGCUFPWLSHCPCA-UHFFFAOYSA-N
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Description

4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are used in the development of various therapeutic agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine can be achieved through several synthetic routes. One common method involves the cyclization of aniline derivatives with appropriate reagents under controlled conditions . For instance, the condensation of aniline with acetophenone in the presence of a zeolite catalyst can lead to the formation of the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting antiproliferative activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine
  • 4-Methoxy-6-methyl-1,3,5-triazine-2-amine
  • 5,6,7,8-Tetrahydroquinolin-2-amine

Comparison

Compared to similar compounds, 4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine is unique due to its specific substitution pattern on the quinoline ring. This unique structure can result in distinct biological activities and chemical properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

4-methyl-5,6,7,8-tetrahydroquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-7-6-10(11)12-9-5-3-2-4-8(7)9/h6H,2-5H2,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCUFPWLSHCPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60618625
Record name 4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179555-21-6
Record name 4-Methyl-5,6,7,8-tetrahydroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60618625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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